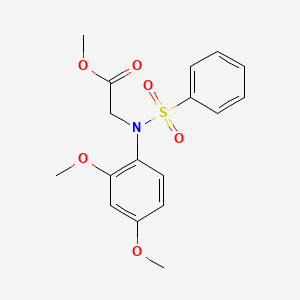

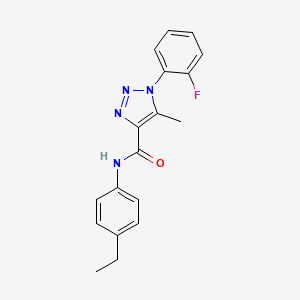

![molecular formula C16H12F2N2O2S B2509212 2,6-二氟-N-(4-甲氧基-7-甲基苯并[d]噻唑-2-基)苯甲酰胺 CAS No. 906783-71-9](/img/structure/B2509212.png)

2,6-二氟-N-(4-甲氧基-7-甲基苯并[d]噻唑-2-基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 2,6-difluoro-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide is a chemical entity that has not been directly described in the provided papers. However, related compounds with similar structural motifs have been studied. For instance, benzothiazole derivatives have been synthesized and applied to fluorescent probes for sensing pH and metal cations. These compounds exhibit high sensitivity to pH changes and selectivity for metal cations due to the high acidity of the fluorophenol moiety .

Synthesis Analysis

The synthesis of related compounds, such as 2,6-difluoro-N-(3-methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide, has been reported. This compound was synthesized from 2,6-difluorobenzoic acid and 3-amino-5-hydroxypyrazole in a multi-step process with an overall chemical yield of 1%. The synthesis involved a desmethylation step to produce a precursor for radiolabeling, which was then used to prepare a tracer for positron emission tomography (PET) imaging .

Molecular Structure Analysis

While the exact molecular structure of 2,6-difluoro-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide is not discussed, the structure of benzothiazole analogs has been associated with the ability to function as fluorescent probes. The presence of electron-withdrawing fluorine atoms and the electron-donating methoxy group likely influence the electronic properties and acidity of the fluorophenol moiety, which are critical for the sensitivity and selectivity of these compounds .

Chemical Reactions Analysis

The chemical reactions involving benzothiazole derivatives typically include steps that modify the electronic properties of the molecule to enhance its function as a probe. For example, the desmethylation reaction mentioned in the synthesis of a related compound is a key step that allows for subsequent radiolabeling, which is essential for the compound's application in PET imaging .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,6-difluoro-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide are not explicitly provided in the papers. However, the properties of similar benzothiazole derivatives suggest that they may have high sensitivity to pH and selectivity for certain metal cations. These properties are attributed to the structural features of the molecule, such as the acidity of the fluorophenol moiety and the presence of electron-withdrawing and electron-donating groups that affect the molecule's fluorescence and reactivity .

科学研究应用

PET Imaging Agent Synthesis

合成了一种与2,6-二氟-N-(4-甲氧基-7-甲基苯并[d]噻唑-2-基)苯甲酰胺结构相关的化合物,用于潜在地作为PET成像剂,用于在癌症中成像B-Raf(V600E)。这项研究展示了相关化合物在开发癌症成像诊断工具中的应用,为肿瘤生物学和靶向癌症治疗的有效性提供了见解(Wang, Gao, Miller, & Zheng, 2013)。

抗炎和镇痛剂

另一项研究专注于合成源自维斯纳金酮和赭酮酮的新化合物,展示了其具有抗炎和镇痛特性。这些发现说明了相关结构化合物在治疗疼痛和炎症方面的治疗潜力,有助于开发新药物(Abu‐Hashem, Al-Hussain, & Zaki, 2020)。

阿尔茨海默病治疗

对5-芳酰吲哚作为选择性组蛋白去乙酰化酶6抑制剂的研究显示了改善阿尔茨海默病表型的希望。这表明了相关化学结构在神经保护策略和神经退行性疾病治疗中的潜力(Lee et al., 2018)。

Sigma-2受体成像

合成了氟-18标记的苯甲酰胺类似物,并评估了它们在通过PET成像固体肿瘤的sigma2受体状态的能力。这项研究突出了苯甲酰胺衍生物在癌症诊断和监测中的应用,为个性化医学方法提供了有价值的工具(Tu et al., 2007)。

抗菌药物研究

一项关于2,6-二氟苯甲酰胺的研究探讨了它们作为抗菌药物的用途,重点关注它们通过抑制蛋白质FtsZ干扰细菌细胞分裂的能力。这凸显了苯甲酰胺衍生物在开发新的抗菌药物以对抗耐药细菌菌株方面的重要性(Straniero, Suigo, Lodigiani, & Valoti, 2023)。

作用机制

Target of Action

Similar compounds have been reported to inhibit cox-1 . COX-1, or cyclooxygenase-1, is an enzyme that plays a key role in the conversion of arachidonic acid to prostaglandins, which are lipid compounds with diverse functions including the mediation of inflammatory responses .

Mode of Action

Similar compounds have been shown to inhibit cox-1 . This inhibition could potentially reduce the production of prostaglandins, thereby modulating inflammatory responses .

Biochemical Pathways

By inhibiting cox-1, it could potentially affect the arachidonic acid pathway, leading to a decrease in the production of prostaglandins . This could have downstream effects on inflammation and pain signaling.

Result of Action

If it acts similarly to other cox-1 inhibitors, it could potentially reduce inflammation and pain by decreasing the production of prostaglandins .

属性

IUPAC Name |

2,6-difluoro-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12F2N2O2S/c1-8-6-7-11(22-2)13-14(8)23-16(19-13)20-15(21)12-9(17)4-3-5-10(12)18/h3-7H,1-2H3,(H,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHIKOTWRMDFUSB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)OC)N=C(S2)NC(=O)C3=C(C=CC=C3F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12F2N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-difluoro-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(4-(3-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)methanone](/img/structure/B2509130.png)

![7-(2-Chloroacetyl)-2-(2,2-difluoroethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-3-one](/img/structure/B2509133.png)

![N1-[5-(trifluoromethyl)pyridin-2-yl]propane-1,3-diamine](/img/structure/B2509143.png)

![N-[3-(3-methoxyphenyl)-1-methyl-4-oxoquinolin-2-yl]propanamide](/img/structure/B2509146.png)

![2-(3-(Diethylamino)propyl)-7-methyl-1-(4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2509147.png)

![N-(5-chloro-2-methoxyphenyl)-2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2509148.png)

![N-[2-(1-Adamantyl)ethyl]-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B2509149.png)

![3-(4-methoxybenzyl)-1-(3-(trifluoromethyl)benzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)